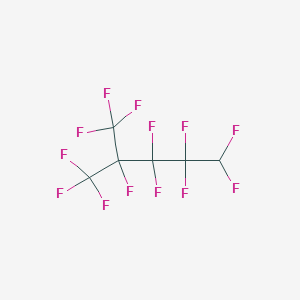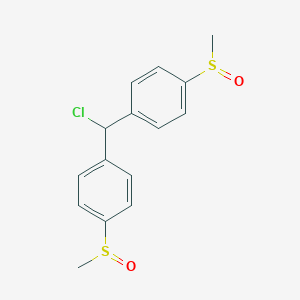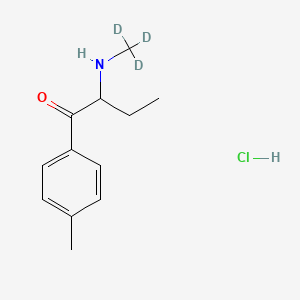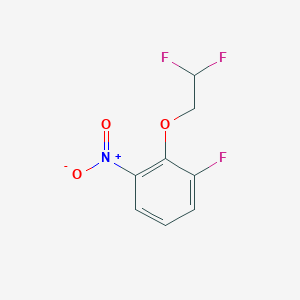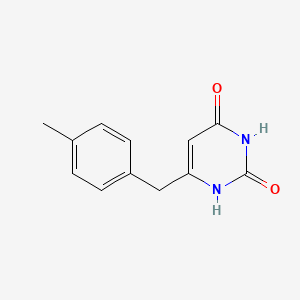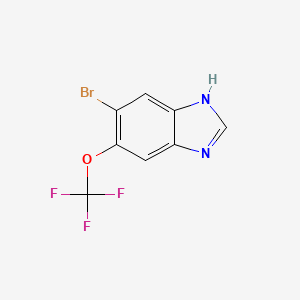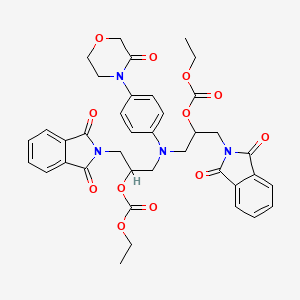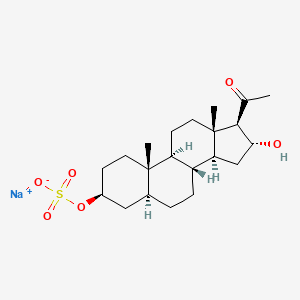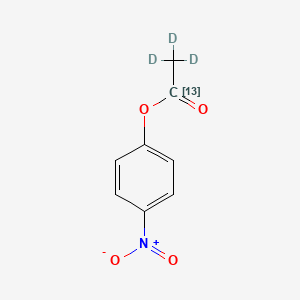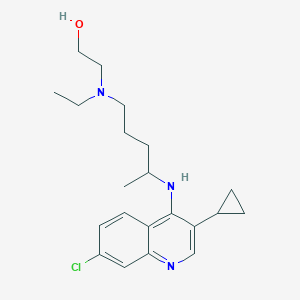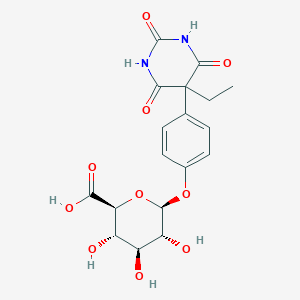
p-Hydroxy Phenobarbital Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxy Phenobarbital Glucuronide: is a metabolite of phenobarbital, a widely used barbiturate for the treatment of epilepsy and other seizure disorders. This compound is formed through the hydroxylation of phenobarbital followed by conjugation with glucuronic acid. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Phenobarbital Glucuronide involves two main steps:
Hydroxylation of Phenobarbital: Phenobarbital undergoes hydroxylation to form p-Hydroxy Phenobarbital.
Glucuronidation: The p-Hydroxy Phenobarbital is then conjugated with glucuronic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenobarbital is oxidized to form p-Hydroxy Phenobarbital.
Conjugation: p-Hydroxy Phenobarbital undergoes glucuronidation to form p-Hydroxy Phenobarbital Glucuronide.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH as a cofactor.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products:
Oxidation: p-Hydroxy Phenobarbital.
Glucuronidation: this compound.
Scientific Research Applications
Chemistry: p-Hydroxy Phenobarbital Glucuronide is used as a reference standard in analytical chemistry for the quantification of phenobarbital metabolites in biological samples .
Biology: In biological research, this compound is used to study the metabolic pathways of phenobarbital and the role of glucuronidation in drug metabolism .
Medicine: Clinically, this compound is important for therapeutic drug monitoring to ensure effective and safe levels of phenobarbital in patients .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiepileptic drugs .
Mechanism of Action
p-Hydroxy Phenobarbital Glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the detoxification and elimination of phenobarbital from the body. The hydroxylation of phenobarbital reduces its activity, and the subsequent glucuronidation increases its water solubility, facilitating renal excretion .
Comparison with Similar Compounds
Phenobarbital: The parent compound, used as an antiepileptic drug.
p-Hydroxy Phenobarbital: The intermediate metabolite formed before glucuronidation.
N-Glucoside Conjugate of Phenobarbital: Another metabolite formed through a different conjugation pathway.
Uniqueness: p-Hydroxy Phenobarbital Glucuronide is unique due to its role in the detoxification and excretion of phenobarbital. Unlike other metabolites, the glucuronide conjugate is specifically designed to increase water solubility and facilitate renal excretion .
Properties
Molecular Formula |
C18H20N2O10 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O10/c1-2-18(15(26)19-17(28)20-16(18)27)7-3-5-8(6-4-7)29-14-11(23)9(21)10(22)12(30-14)13(24)25/h3-6,9-12,14,21-23H,2H2,1H3,(H,24,25)(H2,19,20,26,27,28)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
RQTUXVFRLKPUJG-BYNIDDHOSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
